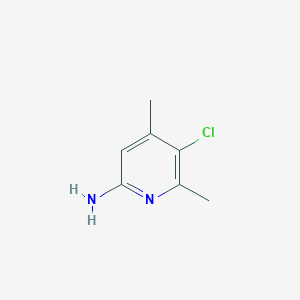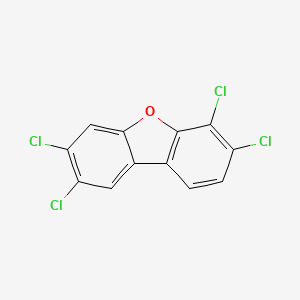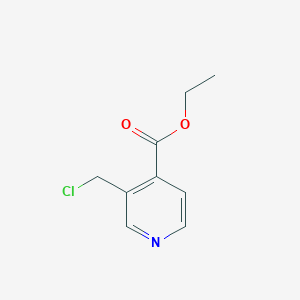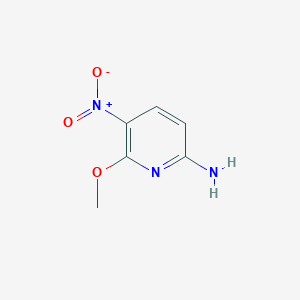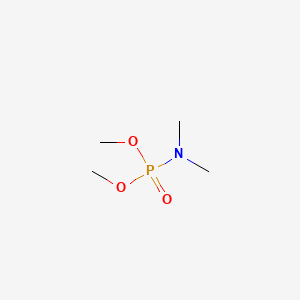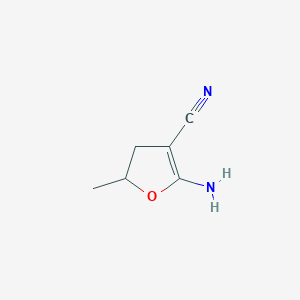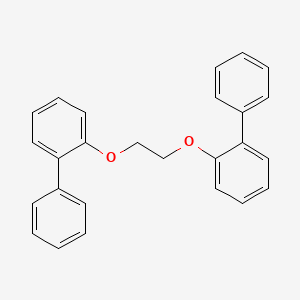
1,2-Bis(2-biphenylyloxy)ethane
Overview
Description
1,2-Bis(2-biphenylyloxy)ethane is a synthetic compound . The 1,2- (bis-phenoxy)ethane family of molecules have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
Synthesis Analysis
The synthesis of bis-phenoxy ethane derivatives has been reported . The synthetic precursor to 1,2-bis- (2-amino-phenoxy)-ethane was examined . A simple synthesis of 1,2-bis (2,6-dimethylphenylphosphino)ethane is reported. Synthesis involves reaction of in situ prepared lithium salt of 2-bromo- m -xylene with 1,2-bis (dichlorophosphino)ethane in diethylether .Molecular Structure Analysis
The molecular geometry of this compound is defined by the dihedral angle (O-C-C-O) between the two aromatic residues. This angle can be categorized as eclipsed (O-C-C-O dihedral angle approaching 0°), staggered (O-C-C-O dihedral angle close to 180°), and gauche (angles deviating from 0° and 180°) .Chemical Reactions Analysis
The mechanism and kinetics of the ·OH-initiated atmospheric reaction of 1,2-bis(2,4,6-tribromophenoxy)ethane have been investigated by combined quantum chemical calculations and kinetics modeling .Physical And Chemical Properties Analysis
The molecular formula of this compound is C26H22O2. It has an average mass of 366.452 Da and a monoisotopic mass of 366.161987 Da .Scientific Research Applications
Metal Extraction
1,2-Bis(2-biphenylyloxy)ethane and related compounds have been explored for their effectiveness in metal extraction, particularly for selective lead(II) extraction. These compounds exhibit higher selectivity for Pb(II) over Cu(II) in extraction processes due to their molecular structure and binding properties (Hayashita et al., 1999).
Catalytic Applications
Compounds like this compound have been used in the synthesis of ionic complexes with high activity in oxidative catalysis. They serve as key reactants in the creation of these complexes, which demonstrate significant catalytic activity in the oxidation of alkanes and alcohols (Bilyachenko et al., 2017).
Polymerization
These compounds also play a role in polymer chemistry. For instance, the polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines has been studied, using derivatives of this compound as key components. These studies help in understanding the reactivity and molecular weight variations in polymer formation (Tomita et al., 2001).
Flame Retardant Analysis
The thermal decomposition of brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been extensively studied. This research is crucial for understanding the environmental and health impacts of such compounds used in various industrial applications (Altarawneh & Dlugogorski, 2014).
Microbial and Asymmetric Oxidation
Research has also delved into the microbial resolution and asymmetric oxidation processes related to optically active derivatives of this compound. These studies contribute to the field of biochemistry and organic synthesis, particularly in stereoselective reactions (Yamamoto et al., 1989).
Ligand and Solvent-Dependent Catalysis
The compound has been involved in studies related to palladium-catalyzed reactions, where its derivatives influence the regioselectivity of the reactions. This research aids in the development of more efficient and selective catalytic processes (Nune & Tanaka, 2007).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-[2-(2-phenylphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYZGCHBCCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276927 | |
| Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-07-8 | |
| Record name | NSC72813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(2-biphenylyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)


